REACTION_CXSMILES
|
CS(C)=O.[Cl-].[CH3:6][C:7]1[N:12]2[N:13]=[C:14]([CH2:16][OH:17])[N:15]=[C:11]2[N:10]=[C:9]2[CH2:18][CH2:19][CH2:20][C:8]=12.C(N(CC)CC)C>ClCCl.O>[CH3:6][C:7]1[N:12]2[N:13]=[C:14]([CH:16]=[O:17])[N:15]=[C:11]2[N:10]=[C:9]2[CH2:18][CH2:19][CH2:20][C:8]=12
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Name
|
|
Quantity
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0.17 mL
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Type
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reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
[Cl-]
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
(8-Methyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-methanol
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Quantity
|
0.174 g
|
Type
|
reactant
|
Smiles
|
CC1=C2C(=NC=3N1N=C(N3)CO)CCC2
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
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CUSTOM
|
Details
|
The mixture was stirred at the same temperature for another 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
To a round bottomed flask was loaded
|
Type
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TEMPERATURE
|
Details
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The mixture was cooled to −50˜−60° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −50˜−60° C. for fifteen minutes
|
Type
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CUSTOM
|
Details
|
After another five minutes the reaction media
|
Duration
|
5 min
|
Type
|
ADDITION
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Details
|
was added
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
Filter off the drying agent
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2C(=NC=3N1N=C(N3)C=O)CCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.153 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |